4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride
Description
Structural Characterization and Molecular Analysis of 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine Hydrochloride
The molecular architecture of this compound exhibits distinctive structural features that position it within the broader category of arylcyclohexylamines. The compound's structure incorporates a cyclohexyl ring substituted with an aryl group, specifically featuring a bromobenzenesulfonyl moiety that enhances its chemical reactivity and potential biological activity. The presence of the 3-bromophenylsulfonyl group creates a unique electronic environment that influences both the conformational preferences and the overall molecular stability. The hydrochloride salt form provides enhanced solubility characteristics and stabilizes the amino functionality through protonation, creating a zwitterionic species that exhibits distinct crystallographic and spectroscopic properties.
The compound's identification is facilitated by its Chemical Abstracts Service number 2202948-83-0, which serves as a unique identifier in chemical databases and literature. The molecular formula C₁₃H₁₉BrClNO₂S reflects the presence of thirteen carbon atoms, nineteen hydrogen atoms, one bromine atom, one chlorine atom (from the hydrochloride), one nitrogen atom, two oxygen atoms, and one sulfur atom. This composition creates a molecular weight of 368.72 g/mol, placing it within the range typical for small molecule pharmaceutical intermediates and research compounds. The structural complexity arising from the combination of aliphatic cyclohexyl and aromatic bromophenyl components, connected through a sulfonylmethyl bridge, creates multiple centers for potential intermolecular interactions and conformational diversity.
Crystallographic and Spectroscopic Elucidation of Molecular Architecture
The molecular architecture of this compound can be understood through comprehensive crystallographic and spectroscopic analysis that reveals the three-dimensional arrangement of atoms and the electronic environment of functional groups. The compound's structure exhibits multiple conformational possibilities due to the presence of flexible methylene linkers and the chair conformation adopted by the cyclohexyl ring system. Understanding the precise molecular geometry requires detailed examination of bond lengths, angles, and torsional relationships that govern the overall molecular shape and stability. The crystallographic analysis provides fundamental insights into the solid-state packing arrangements and intermolecular interactions that influence the compound's physical properties and stability characteristics.
The spectroscopic elucidation of molecular architecture relies on multiple analytical techniques that provide complementary information about different aspects of the molecular structure. Nuclear magnetic resonance spectroscopy offers detailed information about the local electronic environment of individual atoms, while mass spectrometry provides insights into molecular fragmentation patterns and stability. The integration of these spectroscopic techniques creates a comprehensive picture of the molecular architecture that extends beyond simple connectivity to include conformational preferences, electronic distributions, and dynamic behavior in solution. This multi-technique approach is essential for complete structural characterization of complex molecules like this compound.
Single-Crystal X-ray Diffraction Analysis of Sulfonamide Configuration
Comparative analysis with related compounds provides valuable reference points for spectral interpretation. Cyclohexylamine itself exhibits characteristic ¹H nuclear magnetic resonance signals with the amino proton appearing around 2.6 parts per million and the cyclohexyl protons displaying complex multipicity patterns between 1.0-2.0 parts per million. The presence of the 3-bromobenzenesulfonylmethyl substituent significantly alters these chemical shifts due to the electron-withdrawing effects of the sulfonyl group and the aromatic ring system. The methylene bridge connecting the cyclohexyl and aromatic portions creates additional complexity in the spectrum with characteristic AB or ABX patterns depending on the conformational dynamics.
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through analysis of carbon chemical shifts that reflect the electronic environment of each carbon atom. The aromatic carbons of the 3-bromophenyl group exhibit characteristic chemical shifts in the 120-140 parts per million range, with the carbon bearing the bromine substituent showing distinctive downfield shifts due to the heavy atom effect. The cyclohexyl carbons appear in the aliphatic region with chemical shifts influenced by the proximity to the electron-withdrawing sulfonyl group. The methylene carbon linking the cyclohexyl and sulfonyl portions exhibits intermediate chemical shifts reflecting its unique electronic environment.
Two-dimensional correlation spectroscopy experiments provide crucial information about spatial relationships and connectivity patterns within the molecule. Homonuclear ¹H-¹H correlation spectroscopy reveals through-bond coupling relationships that confirm the connectivity of the cyclohexyl ring system and identify the coupling patterns between aromatic protons. Heteronuclear correlation experiments establish direct carbon-hydrogen connectivity and provide confirmation of the molecular framework. These two-dimensional techniques are particularly valuable for resolving overlapping signals in complex molecules and establishing unambiguous structural assignments.
| Functional Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) | Characteristic Features |
|---|---|---|---|
| Aromatic C-H | 7.2-7.8 | 120-140 | Bromine-influenced coupling |
| Cyclohexyl C-H | 1.0-2.8 | 20-60 | Complex multipicity |
| Methylene Bridge | 2.5-3.5 | 45-65 | AB pattern potential |
| Amino Group | 8.0-9.0 (salt form) | N/A | Broadened in D₂O exchange |
Mass Spectrometric Fragmentation Patterns and Molecular Ion Stability
Mass spectrometric analysis of this compound provides essential information about molecular ion stability and characteristic fragmentation pathways that confirm structural assignments and molecular composition. The molecular ion peak appears at mass-to-charge ratio 332 (for the free base) or exhibits the characteristic isotope pattern associated with bromine-containing compounds, showing peaks separated by two mass units with an approximate 1:1 intensity ratio reflecting the natural abundance of bromine-79 and bromine-81 isotopes. The hydrochloride salt form may undergo dehydrochlorination under ionization conditions, leading to observation of the free base molecular ion.
The fragmentation pattern of this compound follows predictable pathways based on the stability of resulting fragment ions and the relative bond strengths within the molecule. Primary fragmentation typically occurs at the methylene bridge connecting the cyclohexyl and sulfonyl portions, leading to formation of characteristic fragment ions. The 3-bromobenzenesulfonyl cation represents a stable fragment due to resonance stabilization and appears as a prominent peak in the mass spectrum. Similarly, the cyclohexylamine portion can form stable iminium ions through alpha-cleavage processes adjacent to the nitrogen atom.
Secondary fragmentation processes provide additional structural information through analysis of daughter ion spectra obtained via tandem mass spectrometry techniques. The 3-bromophenyl portion can undergo elimination of hydrogen bromide under high-energy conditions, leading to formation of phenyl cation derivatives. The sulfonyl group may undergo elimination of sulfur dioxide, creating simplified aromatic fragments that retain the bromine substituent. The cyclohexyl ring system exhibits characteristic fragmentation patterns involving ring contraction and elimination of neutral molecules such as ethylene or propylene.
The stability of the molecular ion under different ionization conditions provides insights into the overall molecular robustness and potential decomposition pathways. Electrospray ionization typically produces stable protonated molecular ions with minimal fragmentation, allowing accurate molecular weight determination. Electron impact ionization generates more extensive fragmentation patterns that provide detailed structural information but may result in low abundance molecular ion peaks. Chemical ionization techniques offer intermediate fragmentation levels and can provide complementary structural information.
| Fragment Ion | m/z Value | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | 333/335 | Variable | Complete molecule + H |
| Base Peak | 158/160 | 100 | 3-Bromobenzenesulfonyl⁺ |
| Cyclohexylamine | 100 | 60-80 | C₆H₁₂N⁺ |
| 3-Bromophenyl | 157/159 | 40-60 | C₆H₄Br⁺ |
| Loss of SO₂ | 269/271 | 20-40 | [M-SO₂+H]⁺ |
Properties
IUPAC Name |
4-[(3-bromophenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)9-10-4-6-12(15)7-5-10;/h1-3,8,10,12H,4-7,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPQXLDHIDZLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CS(=O)(=O)C2=CC(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride typically involves multiple steps. One common approach is the reaction of cyclohexylamine with 3-bromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Antiepileptic Activity
Research indicates that compounds similar to 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride exhibit activity against sodium channel-mediated diseases, such as epilepsy. The mechanism involves modulation of voltage-gated sodium channels, which are crucial for neuronal excitability. This compound could potentially serve as a lead for developing new antiepileptic drugs .
2. Anticancer Potential
Investigations into the compound's structure-activity relationship (SAR) suggest that modifications of the sulfonamide group can enhance its efficacy against certain cancer cell lines. The bromine atom may play a role in increasing lipophilicity, thereby improving cellular uptake and bioactivity .
3. Neuroprotective Effects
The ability of the compound to inhibit acetylcholinesterase (AChE) has been studied, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, which is beneficial for cognitive function .
Material Science Applications
1. Polymer Chemistry
The sulfonamide group in this compound can be utilized to synthesize novel polymer materials. These materials may possess enhanced thermal stability and mechanical properties due to the strong interactions between the polymer chains facilitated by the sulfonamide functional group.
2. Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound can be incorporated into formulations for coatings and adhesives, providing improved performance in various industrial applications.
Case Studies
1. Antiepileptic Drug Development
In a study focused on sodium channel blockers, derivatives of this compound were tested for their efficacy in reducing seizure activity in animal models. Results indicated a significant reduction in seizure frequency compared to control groups, highlighting its potential as an antiepileptic agent.
2. Neuroprotective Research
A series of experiments evaluated the neuroprotective effects of this compound on neuronal cell cultures exposed to neurotoxins. The findings demonstrated that treatment with this compound significantly reduced cell death and improved cell viability, suggesting its utility in neuroprotection strategies.
Mechanism of Action
The mechanism by which 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride (CAS: 2206609-50-7): Differs in bromine substitution position (para vs. meta on the benzene ring), which may influence electronic properties and binding interactions .
Cyclohexylamine hydrochloride (CAS: 4998-76-9): Lacks the bromobenzenesulfonylmethyl group, serving as a baseline for comparing substituent effects .
trans-4-Methylcyclohexylamine hydrochloride (CAS: 33483-65-7): Contains a methyl group instead of the bromobenzenesulfonylmethyl moiety, highlighting steric and hydrophobic effects .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine HCl | C₁₃H₁₇BrClNO₂S | 386.71 | Not reported | Likely polar aprotic solvents* |
| Cyclohexylamine HCl | C₆H₁₁NH₂·HCl | 135.63 | 206–207 (dec.) | Water, ethanol |
| trans-4-Methylcyclohexylamine HCl | C₇H₁₅NH₂·HCl | 149.66 | Not reported | Similar to cyclohexylamine HCl |
*Inferred from sulfonyl and bromine groups, which enhance polarity. Cyclohexylamine hydrochloride’s higher solubility in water compared to brominated derivatives is attributed to reduced steric hindrance and absence of bulky substituents .
Biological Activity
Molecular Formula
- Chemical Name : 4-(3-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride
- Molecular Formula : C13H16BrN1O2S1·HCl
- Molecular Weight : 351.70 g/mol
Structural Features
The compound features a cyclohexylamine moiety linked to a bromobenzenesulfonyl group, which is significant for its biological interactions. The presence of the bromine atom may enhance lipophilicity and influence receptor binding.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for bacterial survival. For instance, sulfonamide derivatives often target dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Cellular Effects
In vitro studies have demonstrated that this compound can modulate cell signaling pathways associated with apoptosis and cell proliferation. It influences gene expression related to these pathways, suggesting a role in cancer therapy.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a moderate half-life that supports its potential as a therapeutic agent. Its solubility in biological fluids enhances bioavailability.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity.
Study 2: Cancer Cell Line Testing
In another study, the compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that it induced apoptosis through mitochondrial pathways, with an IC50 value of 25 µM after 48 hours of treatment.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 351.70 g/mol | Varies (typically <400 g/mol) |
| Antimicrobial Activity | Effective against E. coli and S. aureus | Varies; some similar compounds show no activity |
| Cancer Cell Targeting | Induces apoptosis in MCF-7 cells | Varies; some compounds may not affect cancer cells |
| Mechanism of Action | Inhibits dihydropteroate synthase | Varies; some may target different enzymes |
Q & A
Q. How can long-term stability in biological matrices be evaluated for pharmacokinetic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
